molecular formula C22H29N3OS B11670176 7-Tert-butyl-2-[4-(dimethylamino)phenyl]-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

7-Tert-butyl-2-[4-(dimethylamino)phenyl]-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

Cat. No.: B11670176
M. Wt: 383.6 g/mol
InChI Key: LEVOIKJTRLSWOE-UHFFFAOYSA-N
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Description

7-Tert-butyl-2-[4-(dimethylamino)phenyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl-2-[4-(dimethylamino)phenyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Tert-butyl-2-[4-(dimethylamino)phenyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

7-Tert-butyl-2-[4-(dimethylamino)phenyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-Tert-butyl-2-[4-(dimethylamino)phenyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Tert-butyl-2-[4-(dimethylamino)phenyl]-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4-ol is unique due to its specific structural features, such as the presence of a dimethylamino group and a tert-butyl group

Properties

Molecular Formula

C22H29N3OS

Molecular Weight

383.6 g/mol

IUPAC Name

7-tert-butyl-2-[4-(dimethylamino)phenyl]-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H29N3OS/c1-22(2,3)14-8-11-16-17(12-14)27-21-18(16)20(26)23-19(24-21)13-6-9-15(10-7-13)25(4)5/h6-7,9-10,14,19,24H,8,11-12H2,1-5H3,(H,23,26)

InChI Key

LEVOIKJTRLSWOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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